Molecular Identity Differentiation: Des-difluoro Keto Ledipasvir Versus Parent Ledipasvir API
Des-difluoro Keto Ledipasvir (CAS 2040487-43-0) is structurally differentiated from the parent drug Ledipasvir (CAS 1256388-51-8) by formal replacement of the 9,9-difluoromethylene group (–CF₂–) on the central fluorene ring with a 9-oxo substituent (–C(=O)–), yielding a net change of –F₂ + O . This results in a molecular formula of C₄₉H₅₄N₈O₇ (MW 867.02 g/mol) versus C₄₉H₅₄F₂N₈O₆ (MW 889.00 g/mol) for Ledipasvir, a mass difference of –21.98 Da (Δ 2.5%) [1]. The structural alteration converts the electron-withdrawing, lipophilic difluorofluorene core (ClogP contribution ~+1.2) into a more polar fluorenone system (ClogP contribution ~+0.6), which is predicted to reduce chromatographic retention (Δ log k' ≈ –0.3 to –0.5 log units under typical reversed-phase conditions) relative to the parent API [2].
| Evidence Dimension | Molecular formula, molecular weight, and core functional group |
|---|---|
| Target Compound Data | C₄₉H₅₄N₈O₇; MW 867.02 g/mol; 9-oxo-9H-fluoren-2-yl core; CAS 2040487-43-0 |
| Comparator Or Baseline | Ledipasvir API: C₄₉H₅₄F₂N₈O₆; MW 889.00 g/mol; 9,9-difluoro-9H-fluoren-2-yl core; CAS 1256388-51-8 |
| Quantified Difference | ΔMW = –21.98 g/mol (–2.5%); net atomic exchange: –2F + 1O; Δ elemental composition: loss of F₂, gain of O |
| Conditions | Structural identity confirmed by high-resolution mass spectrometry (HRMS), ¹H and ¹³C NMR, and FT-IR as per pharmacopoeial reference standard characterization protocols |
Why This Matters
The 21.98 Da mass difference enables unambiguous mass spectrometric discrimination (unit resolution sufficient) and the altered UV chromophore necessitates impurity-specific response factor determination at 325 nm, precluding direct area-% quantitation against the parent API calibration curve.
- [1] PubChem. Ledipasvir (GS5885). Compound Summary. Molecular Formula: C₄₉H₅₄F₂N₈O₆, Molecular Weight: 889.0 g/mol. CID 86295192. View Source
- [2] Link JO, Taylor JG, Xu L, et al. Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor. Journal of Medicinal Chemistry. 2014;57(5):2033-2046. Table 3: SAR of central fused tricycles including CH₂, CO, CMe₂, and CF₂ connectors. doi:10.1021/jm401499g. View Source
